

What is 3-(2-Chlorophenoxy)piperidine hydrochloride

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Compound of Interest

Compound Name: 3-(2-Chlorophenoxy)piperidine
hydrochloride

CAS No.: 1185297-88-4

Cat. No.: B1451034

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Compound Overview and Physicochemical Properties

3-(2-Chlorophenoxy)piperidine hydrochloride is a piperidine derivative. The core structure consists of a piperidine ring, a versatile scaffold in medicinal chemistry known for its presence in numerous bioactive molecules. This ring is substituted at the 3-position with a 2-chlorophenoxy group. The hydrochloride salt form is common for amine-containing compounds, enhancing their solubility in aqueous media and improving their stability and handling properties.

Chemical Structure

Figure 1: Chemical structure of **3-(2-Chlorophenoxy)piperidine Hydrochloride**.

Physicochemical Data

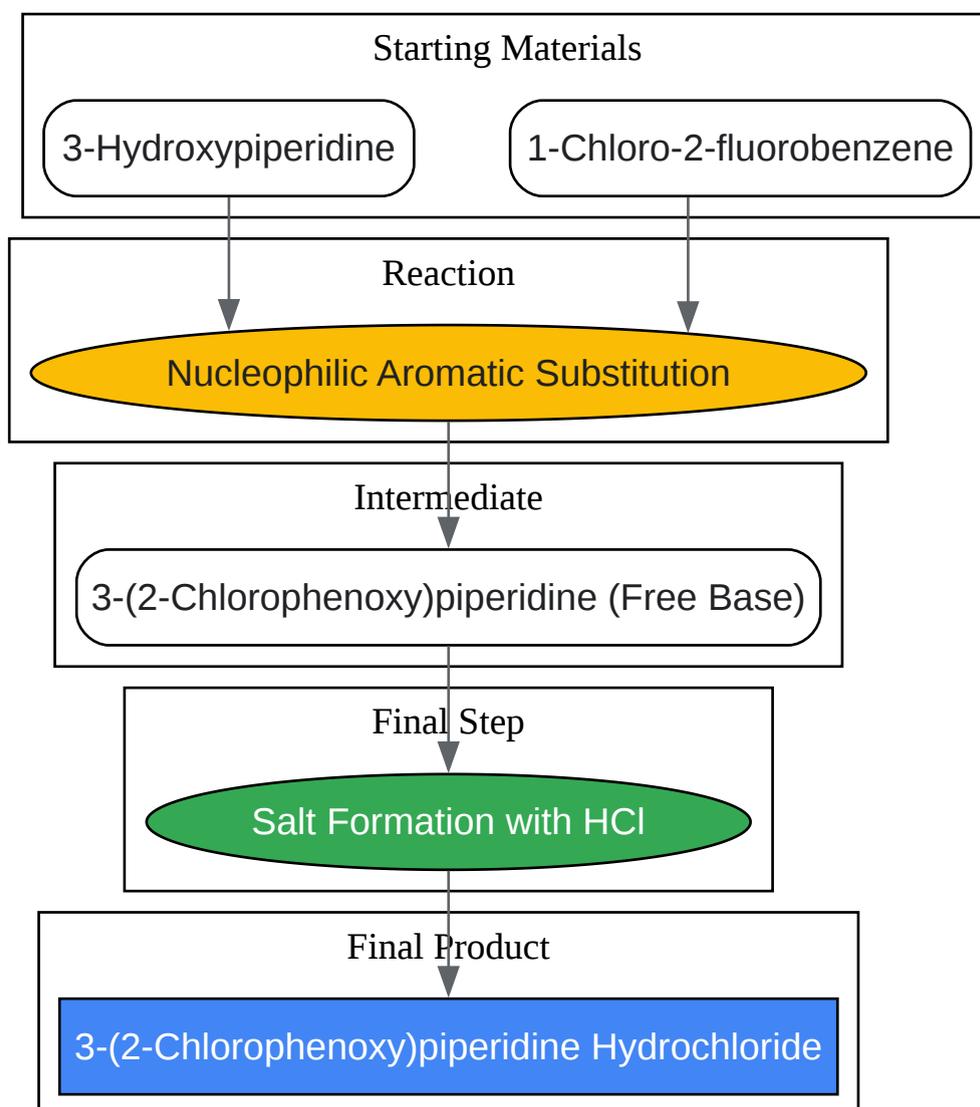
The following table summarizes the key physicochemical properties of **3-(2-Chlorophenoxy)piperidine hydrochloride**.

Property	Value	Source
CAS Number	144833-51-2	
Molecular Formula	C ₁₁ H ₁₄ ClNO · HCl or C ₁₁ H ₁₅ Cl ₂ NO	
Molecular Weight	248.15 g/mol	
Appearance	White to off-white solid	
Purity	Typically >97%	
Solubility	Soluble in DMSO and Methanol	
Storage Temperature	2-8°C	

Proposed Synthesis and Manufacturing

While specific manufacturing protocols for **3-(2-Chlorophenoxy)piperidine hydrochloride** are proprietary, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach would involve the Williamson ether synthesis.

Hypothetical Synthetic Pathway



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Figure 2: A plausible synthetic workflow for **3-(2-Chlorophenoxy)piperidine Hydrochloride**.

Step-by-Step Conceptual Protocol

- Deprotonation: 3-Hydroxypiperidine is treated with a strong base (e.g., sodium hydride) in an aprotic polar solvent (e.g., dimethylformamide) to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.
- Nucleophilic Aromatic Substitution: 1-Chloro-2-fluorobenzene is added to the reaction mixture. The alkoxide attacks the carbon bearing the fluorine atom (which is more activating

for nucleophilic aromatic substitution than chlorine), displacing the fluoride ion.

- **Work-up and Purification:** The reaction is quenched, and the resulting free base, 3-(2-chlorophenoxy)piperidine, is extracted and purified using standard techniques such as column chromatography.
- **Salt Formation:** The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrogen chloride (e.g., HCl in ether) is added to precipitate the hydrochloride salt.
- **Isolation:** The resulting solid is isolated by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.

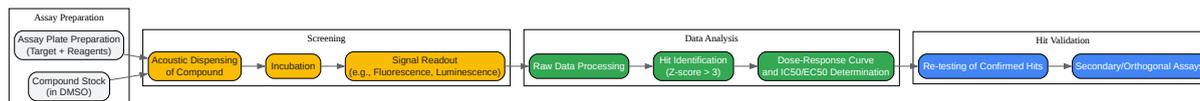
Potential Research Applications and Screening

The structural motifs within **3-(2-Chlorophenoxy)piperidine hydrochloride** suggest several avenues for investigation in drug discovery and chemical biology. The piperidine core is a well-known pharmacophore, while the chlorophenoxy group can modulate properties such as lipophilicity and binding interactions.

Hypothetical Areas of Investigation

- **Central Nervous System (CNS) Targets:** Aryloxy piperidine structures are found in compounds targeting various CNS receptors and transporters. This compound could be explored for activity at serotonin, dopamine, or norepinephrine transporters, or at specific G-protein coupled receptors.
- **Ion Channel Modulation:** The molecule's structure bears some resemblance to certain ion channel modulators. It could be screened for activity against sodium, potassium, or calcium channels.
- **Enzyme Inhibition:** Depending on its three-dimensional conformation, it could potentially fit into the active site of various enzymes.

Conceptual High-Throughput Screening Workflow



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Figure 3: A conceptual workflow for high-throughput screening of **3-(2-Chlorophenoxy)piperidine Hydrochloride**.

Analytical Characterization

To ensure the identity and purity of **3-(2-Chlorophenoxy)piperidine hydrochloride**, a suite of analytical techniques should be employed.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would confirm the chemical structure by showing the expected signals and couplings for the piperidine and chlorophenoxy moieties.
- Mass Spectrometry (MS): This would confirm the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): This technique is used to determine the purity of the compound.

Handling, Storage, and Safety

- Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.

- Safety: Avoid inhalation, ingestion, and contact with skin and eyes. The toxicological properties have not been thoroughly investigated.

Conclusion and Future Directions

3-(2-Chlorophenoxy)piperidine hydrochloride is a chemical entity with a structure that suggests potential biological activity. However, there is a clear lack of published research on its synthesis, pharmacology, and toxicology. Future research should focus on:

- Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthetic method along with comprehensive analytical data.
- In Vitro Pharmacological Profiling: Screening against a broad panel of receptors, transporters, enzymes, and ion channels to identify potential biological targets.
- In Vivo Studies: Should in vitro activity be identified, further studies in animal models would be warranted to investigate its pharmacokinetic and pharmacodynamic properties.

This compound represents a starting point for potential drug discovery programs, but significant foundational research is required to elucidate its therapeutic potential.

References

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